3,4-Dimethyl-3-hexene
Overview
Description
3,4-Dimethyl-3-hexene is an organic compound belonging to the class of alkenes. It is characterized by the presence of a double bond between the third and fourth carbon atoms in its six-carbon chain, with two methyl groups attached to the third and fourth carbon atoms. The (E) notation indicates that the higher priority substituents on each carbon of the double bond are on opposite sides, giving the compound a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-3-hexene can be achieved through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3,4-dimethylhexan-3-ol using a strong acid such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Wittig Reaction: Another approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. For this compound, the appropriate ylide and carbonyl compound would be selected to ensure the formation of the trans isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale dehydration processes or catalytic methods that ensure high yield and purity. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the dehydration reaction.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-3-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding diols or carbonyl compounds.
Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon can convert the double bond to a single bond, yielding 3,4-dimethylhexane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur across the double bond, resulting in the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in a controlled environment.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Diols or carbonyl compounds.
Reduction: 3,4-Dimethylhexane.
Substitution: Dihalogenated alkanes.
Scientific Research Applications
3,4-Dimethyl-3-hexene has several applications in scientific research, including:
Chemistry: It serves as a model compound for studying alkene reactions and mechanisms. Its well-defined structure makes it suitable for kinetic and mechanistic studies.
Biology: While not directly used in biological systems, derivatives of this compound can be synthesized and evaluated for potential biological activity.
Medicine: Research into the medicinal chemistry of alkenes may involve this compound as a precursor or intermediate in the synthesis of pharmacologically active compounds.
Industry: The compound can be used in the production of specialty chemicals, polymers, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example:
Oxidation: The double bond reacts with oxidizing agents, leading to the formation of epoxides or diols through the addition of oxygen atoms.
Reduction: The double bond is hydrogenated in the presence of a catalyst, resulting in the addition of hydrogen atoms and conversion to a single bond.
Substitution: Halogenation involves the addition of halogen atoms across the double bond, facilitated by the electrophilic nature of the halogen molecules.
Comparison with Similar Compounds
3,4-Dimethyl-3-hexene can be compared with other similar alkenes, such as:
(Z)-3,4-Dimethylhex-3-ene: The cis isomer of the compound, where the higher priority substituents are on the same side of the double bond.
3,4-Dimethylhex-2-ene: An isomer with the double bond between the second and third carbon atoms.
3,4-Dimethylhexane: The fully saturated alkane counterpart.
Uniqueness: The (E) configuration of this compound imparts distinct physical and chemical properties compared to its (Z) isomer. The trans configuration generally results in a more stable and less sterically hindered molecule, influencing its reactivity and interactions with other compounds.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it an important subject of study in organic chemistry, with potential implications in biology, medicine, and industry.
Properties
IUPAC Name |
(E)-3,4-dimethylhex-3-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5-6H2,1-4H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUXVDJHGIEBAA-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C)/CC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067582, DTXSID301311807 | |
Record name | 3-Hexene, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3E)-3,4-Dimethyl-3-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-88-0, 30951-95-2 | |
Record name | (3E)-3,4-Dimethyl-3-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19550-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-3,4-Dimethylhex-3-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexene, 3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030951952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexene, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3E)-3,4-Dimethyl-3-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-3,4-dimethylhex-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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